![molecular formula C8H3ClN4 B13471450 4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13471450.png)
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN4. It belongs to the class of pyrido[3,2-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. Common methods include the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . These reactions are usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as nucleophilic substitution, oxidation, and chlorination to achieve the desired product .
化学反应分析
Types of Reactions
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly involves the replacement of the chlorine atom with other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Cyclization: Catalysts such as palladium or copper salts.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidines, which can be further functionalized for specific applications .
科学研究应用
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile involves the inhibition of specific enzymes, such as protein kinases. These enzymes play a vital role in regulating cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity through similar mechanisms.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent inhibitory activity against various kinases.
Quinazoline: Widely studied for its role in cancer treatment.
Uniqueness
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for developing targeted therapies .
属性
分子式 |
C8H3ClN4 |
|---|---|
分子量 |
190.59 g/mol |
IUPAC 名称 |
4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H3ClN4/c9-8-7-6(11-4-12-8)2-1-5(3-10)13-7/h1-2,4H |
InChI 键 |
XUCDZDHVJIDVOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=NC=N2)Cl)N=C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
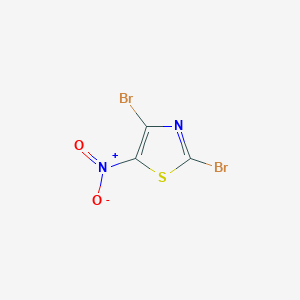
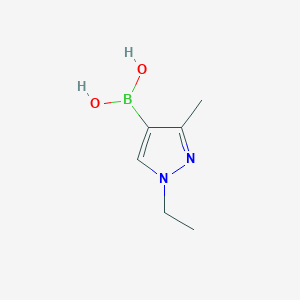
![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
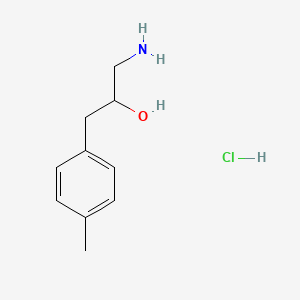
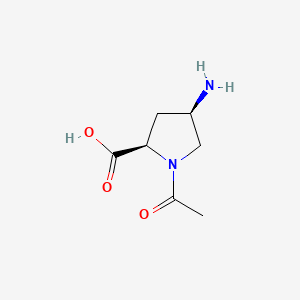
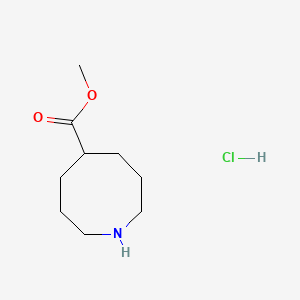
amine hydrochloride](/img/structure/B13471411.png)




![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
